3-(Furan-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Description

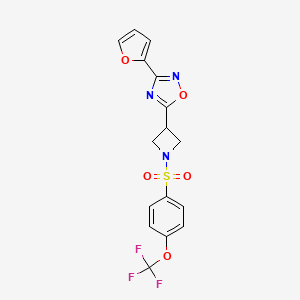

This compound is a 1,2,4-oxadiazole derivative featuring a furan-2-yl substituent at position 3 and a sulfonylated azetidine ring at position 3. The 1,2,4-oxadiazole core is a heterocyclic scaffold known for metabolic stability and diverse pharmacological applications, including antimicrobial, antiviral, and anticancer activities .

Properties

IUPAC Name |

3-(furan-2-yl)-5-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O5S/c17-16(18,19)26-11-3-5-12(6-4-11)28(23,24)22-8-10(9-22)15-20-14(21-27-15)13-2-1-7-25-13/h1-7,10H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYSTMHPVJYCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(Furan-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (commonly referred to as Compound A ) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to elaborate on the biological activity of Compound A, including its mechanisms of action and efficacy against different cancer cell lines.

Chemical Structure

The structure of Compound A can be represented as follows:

This compound features a furan ring, an oxadiazole moiety, and a sulfonamide group, which are critical for its biological activity.

Compound A exhibits its pharmacological effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that Compound A significantly inhibits the proliferation of various cancer cell lines. For instance, it demonstrated over 90% inhibition against T-47D breast cancer cells and around 81% against SR leukemia cells .

- Induction of Apoptosis : Research indicates that Compound A can induce apoptosis in cancer cells. The compound's ability to trigger programmed cell death is crucial for its anticancer properties .

- Targeting Specific Pathways : It has been reported that Compound A inhibits key signaling pathways involved in cancer progression, such as the EGFR and Src pathways, with IC50 values indicating potent activity at low concentrations (e.g., 0.24 µM for EGFR inhibition) .

Biological Activity Data

The following table summarizes the biological activity of Compound A across various cancer cell lines:

| Cell Line | % Inhibition | IC50 (µM) | Mechanism |

|---|---|---|---|

| T-47D (Breast) | 90.47% | - | Cell proliferation inhibition |

| SR (Leukemia) | 81.58% | - | Cell proliferation inhibition |

| SK-MEL-5 (Melanoma) | 84.32% | - | Cell proliferation inhibition |

| MDA-MB-468 (Breast) | 84.83% | - | Cell proliferation inhibition |

| PC-3 (Prostate) | - | 0.67 | Apoptosis induction |

| HCT-116 (Colon) | - | 0.80 | Apoptosis induction |

| ACHN (Renal) | - | 0.87 | Apoptosis induction |

Case Study 1: Anticancer Activity

In a study conducted by MDPI, Compound A was evaluated against a panel of 58 different cancer cell lines at the National Cancer Institute (NCI). The results indicated that it exhibited broad-spectrum antiproliferative activity comparable to established chemotherapeutics .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of Compound A to various target proteins involved in cancer progression. The results showed high binding affinities with significant energy values indicating strong interactions with target sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) with variations in substituents, which influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Core Heterocycle Influence: The 1,2,4-oxadiazole core in the target compound and its pyrazine analog (C₁₆H₁₂F₃N₅O₄S) offers better metabolic stability compared to oxazole derivatives (e.g., C₂₀H₁₄ClFNO₃S₂), which are more prone to hydrolysis . Replacement of oxadiazole with oxazole in the fourth analog reduces planarity, affecting binding to flat enzymatic pockets .

Substituent Effects: Furan vs. Pyrazine/Phenyl: The furan-2-yl group in the target compound provides moderate electron-donating effects, while pyrazine (in the analog) enhances π-π interactions with aromatic residues in enzymes. Phenyl substituents (e.g., in C₁₈H₁₆FN₃O₃S) increase hydrophobicity but reduce solubility .

Biological Activity: The target compound’s trifluoromethoxy group correlates with CNS activity in related oxadiazoles, suggesting possible neuropharmacological applications . The oxazole analog (C₂₀H₁₄ClFNO₃S₂) shows anthelmintic activity (IC₅₀: 12 µM), while the phenyl-substituted oxadiazole (C₁₈H₁₆FN₃O₃S) demonstrates moderate antibacterial effects (MIC: 8 µg/mL against S. aureus) .

Toxicity Considerations

- Furan-containing compounds (e.g., target compound) generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rats) but may require monitoring for hepatotoxicity due to furan ring metabolism .

- The pyrazine analog’s higher solubility correlates with reduced renal toxicity compared to hydrophobic phenyl derivatives .

Preparation Methods

Reaction Mechanism

- Amidoxime Formation : The nitrile group on the azetidine reacts with hydroxylamine hydrochloride in the presence of NaOH to form an amidoxime intermediate.

- Cyclization : The amidoxime undergoes dehydration with furan-2-carbaldehyde, facilitated by K₂CO₃, to yield the 1,2,4-oxadiazole.

Optimized Conditions :

- Nitrile : Azetidine-3-carbonitrile (1.0 equiv).

- Aldehyde : Furan-2-carbaldehyde (2.0 equiv).

- Base : K₂CO₃ (3.0 equiv), ethanol, reflux (12 hours).

Analytical Characterization

The final compound is characterized using spectroscopic techniques:

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Q & A

Basic: What synthetic strategies are commonly employed to construct the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives or through cyclization of nitrile precursors. For example, in analogous compounds, refluxing thiosemicarbazides with chloroacetamides in ethanol/water under basic conditions (e.g., KOH) yields oxadiazole derivatives . Optimization of reaction time, temperature, and solvent polarity is critical to achieving high yields. Post-synthesis purification often involves recrystallization from ethanol or column chromatography .

Advanced: How can density-functional theory (DFT) predict the electronic and thermochemical properties of this compound?

DFT calculations, particularly hybrid functionals like B3LYP, can model the compound’s electronic structure, including HOMO-LUMO gaps, dipole moments, and charge distribution. These properties correlate with reactivity and binding affinity. For instance, exact-exchange corrections in DFT improve accuracy in predicting atomization energies (average deviation <2.4 kcal/mol in similar systems) . Computational workflows should validate results against experimental spectroscopic data (e.g., IR, NMR) to ensure reliability .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring formation .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% purity threshold) .

- Thin-Layer Chromatography (TLC) : Tracks intermediate formation using silica plates and UV visualization .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yields during azetidine sulfonyl group introduction?

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .

- Temperature Control : Reflux (~80–100°C) ensures complete activation of sulfonyl chlorides .

- Stoichiometry : A 1.2:1 molar ratio of sulfonylating agent to azetidine precursor minimizes side reactions .

- Workup : Precipitation in cold water followed by ethanol recrystallization removes unreacted reagents .

Advanced: How does structural modification of the furan or sulfonyl groups affect biological activity?

Structure-activity relationship (SAR) studies on analogous oxadiazoles reveal:

- Furan Modifications : Electron-donating groups (e.g., methoxy) enhance anti-inflammatory activity by improving solubility and target binding .

- Sulfonyl Group Variations : Bulky substituents (e.g., trifluoromethoxy) increase metabolic stability but may reduce cell permeability .

- Azetidine Ring : Conformational rigidity from sulfonyl groups improves selectivity for enzyme targets like caspase activators .

Basic: What purification methods are effective for isolating this compound post-synthesis?

- Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts .

- Precipitation : Adding cold water to reaction mixtures isolates crude product before further refinement .

Advanced: What in vitro assays are suitable for evaluating anti-inflammatory or anticancer potential?

- Anti-Exudative Activity (AEA) : Carrageenan-induced paw edema models in rodents measure inflammation inhibition .

- Apoptosis Induction : Flow cytometry assays (e.g., Annexin V staining) quantify caspase activation and cell cycle arrest (e.g., G1 phase) .

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., T47D breast cancer) assess IC values .

Advanced: How do physicochemical properties (log P, solubility) influence pharmacokinetic predictions?

- log P (Partition Coefficient) : Values >3 (mlog P ≈3.36 in similar oxadiazoles) suggest moderate lipophilicity, balancing membrane permeability and solubility .

- Aqueous Solubility : Low solubility (<0.1 mg/mL) may require formulation with co-solvents (e.g., DMSO) or prodrug strategies .

- Dissolution Factor (DF) : DF <1.8 indicates potential bioavailability challenges, necessitating salt formation or nanoparticle delivery systems .

Basic: What are the stability considerations for storing this compound?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the oxadiazole ring .

- Moisture Sensitivity : Desiccators with silica gel avoid hydrolysis of sulfonyl groups .

- Long-Term Stability : Periodic HPLC analysis monitors degradation (e.g., via oxadiazole ring opening) .

Advanced: What computational tools model the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular Docking (AutoDock/Vina) : Predicts binding modes to targets like TIP47 (IGF II receptor binding protein) .

- Molecular Dynamics (GROMACS) : Simulates ligand-receptor stability over time (≥50 ns trajectories) .

- Pharmacophore Modeling (MOE) : Identifies critical substituent interactions (e.g., hydrogen bonding with sulfonyl oxygen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.